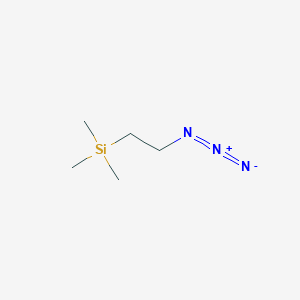

(2-Azidoethyl)trimethylsilane

Description

Significance of Azide (B81097) Functionality in Synthetic Chemistry

The azide functional group (-N₃) is a cornerstone of modern synthetic chemistry, prized for its unique reactivity. rsc.orgclockss.org As a pseudohalogen, the azide anion is an effective nucleophile for introducing nitrogen into organic molecules. clockss.org More significantly, the azide group is a key player in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming stable 1,2,3-triazole rings with exceptional efficiency. nih.govacs.orgpeerj.comunits.it Furthermore, azides can be readily transformed into other nitrogen-containing functionalities, such as amines via Staudinger reduction, making them versatile synthons for a wide array of nitrogenous compounds. nih.gov

Role of Organosilicon Moieties in Facilitating Chemical Transformations

Organosilicon compounds play a crucial role as essential building blocks and valuable intermediates in various chemical syntheses. researchgate.net The silicon atom, being larger and less electronegative than carbon, imparts unique properties to adjacent functional groups. The trimethylsilyl (B98337) (TMS) group, in particular, can act as a bulky, chemically inert protecting group for various functionalities. wikidot.com It can also influence the reactivity of neighboring groups through steric and electronic effects. In many reactions, the TMS group serves as a convenient leaving group, facilitating transformations that might otherwise be challenging. wikidot.com This dual role as both a stabilizing and activating moiety has made organosilicon reagents indispensable in modern organic synthesis.

Classification and Structural Characteristics of Silicon-Containing Azides

Silicon-containing azides, or azidosilanes, can be broadly classified based on the nature of the organic substituents attached to the silicon atom and the number of azide groups. They can range from simple trialkyl or triaryl azidosilanes, such as the well-studied azidotrimethylsilane (B126382) (TMSA), to more complex structures with additional functional groups. (2-Azidoethyl)trimethylsilane belongs to the class of organoazidosilanes where the azide functionality is part of an alkyl chain attached to the silicon atom, rather than being directly bonded to it. This structural arrangement distinguishes its reactivity from direct azidosilanes. The presence of the flexible ethyl linker between the azide and the bulky trimethylsilyl group influences its steric profile and reactivity in various chemical transformations.

Historical Context and Evolution of Azidosilane Chemistry

The chemistry of azidosilanes has evolved significantly since its early explorations. Initially, research focused on the synthesis and basic reactivity of simple azidosilanes like azidotrimethylsilane (TMSA). These compounds were recognized as safer, more soluble alternatives to hydrazoic acid for introducing the azide group. wikipedia.org Over time, the synthetic utility of azidosilanes has expanded dramatically. They are now integral to a wide range of transformations, including the synthesis of heterocycles, the functionalization of complex molecules, and in materials science. The development of more complex azidosilanes, such as this compound, reflects the growing demand for bifunctional reagents that can participate in multiple, orthogonal reaction pathways, such as click chemistry and silicon-specific reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3Si/c1-9(2,3)5-4-7-8-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXPRAZPJMRNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 2 Azidoethyl Trimethylsilane

Fundamental Reaction Pathways of the Azide (B81097) Group

The azide group in (2-Azidoethyl)trimethylsilane is a pseudohalogen and a potent 1,3-dipole, which dictates its primary modes of reactivity. unibo.itscribd.com These reactions include cycloadditions, reductions, rearrangements, and the formation of reactive intermediates.

1,3-Dipolar Cycloaddition Mechanisms (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of the reactivity of azides, allowing for the formation of five-membered heterocyclic rings. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction class, particularly the copper-catalyzed and strain-promoted variations, is a prominent example of "click chemistry," characterized by high yields, stereospecificity, and mild reaction conditions. wikipedia.orgbham.ac.uk

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgclockss.orgnih.gov This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.org

The mechanism of CuAAC is not a concerted cycloaddition but a stepwise process. nih.govacs.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate. acs.org This intermediate then coordinates with the azide, leading to a six-membered copper-containing ring that subsequently rearranges to form the triazole product, regenerating the copper catalyst. acs.org The presence of the trimethylsilyl (B98337) group in this compound does not impede this reaction and can even influence the regioselectivity of the cycloaddition. nih.gov

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reactants | This compound, Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO4/Sodium Ascorbate) |

| Product | 1,4-Disubstituted 1,2,3-triazole |

| Regioselectivity | High, favoring the 1,4-isomer |

| Conditions | Mild, often at room temperature in various solvents |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative to CuAAC. magtech.com.cn This reaction relies on the high reactivity of strained cycloalkynes, such as cyclooctynes, to undergo cycloaddition with azides without the need for a catalyst. magtech.com.cnnih.govnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the classical Huisgen cycloaddition. magtech.com.cnrsc.orgchemrxiv.org The rate of the reaction is highly dependent on the structure and strain of the cycloalkyne. magtech.com.cnnih.gov For instance, highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) react readily with azides at room temperature. nih.gov this compound can effectively participate in SPAAC reactions to form the corresponding triazole adducts. mdpi.com

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Required (Copper I) | Not Required |

| Alkyne Substrate | Terminal Alkynes | Strained Cycloalkynes |

| Toxicity | Potential cytotoxicity from copper | Generally considered bioorthogonal |

| Reaction Rate | Generally very fast | Dependent on cycloalkyne strain |

Reduction Mechanisms Leading to Amines and Imines

The azide group of this compound can be readily reduced to a primary amine, making it a useful synthon for the corresponding amine. organic-chemistry.orgmasterorganicchemistry.com Several methods are available for this transformation.

One of the most common and mildest methods is the Staudinger reduction . organic-chemistry.orgalfa-chemistry.com In this reaction, the azide reacts with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. organic-chemistry.orgalfa-chemistry.com This intermediate then loses a molecule of nitrogen gas (N₂) to yield an iminophosphorane. organic-chemistry.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide byproduct. organic-chemistry.orgalfa-chemistry.com This reaction proceeds without the formation of nitrene intermediates. alfa-chemistry.com

Alternatively, azides can be reduced using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Pd/C and H₂). masterorganicchemistry.comorganic-chemistry.org These methods are also highly effective in converting this compound to (2-aminoethyl)trimethylsilane. ru.nl In some cases, the reduction of azides can lead to the formation of imines, particularly when γ-azidonitriles undergo cyclization upon reduction. organic-chemistry.org

Rearrangement Reactions Involving Azide Functionality

Azides, particularly acyl azides, are known to undergo rearrangement reactions. The most notable is the Curtius rearrangement , where an acyl azide rearranges upon heating to form an isocyanate with the loss of nitrogen gas. masterorganicchemistry.com While this compound itself is an alkyl azide, it can be converted to an acyl azide that can then undergo this rearrangement.

Another relevant rearrangement is the Schmidt reaction , which can occur with alkyl azides under acidic conditions in the presence of a carbocation source. researchgate.net For example, the reaction of an azide with a ketone in the presence of a protic or Lewis acid can lead to the formation of a lactam. researchgate.net It has been observed that azides can react with tert-butyl cations, generated during deprotection steps in peptide synthesis, leading to a Schmidt-like rearrangement. researchgate.net

Radical Reaction Pathways and Nitrene Intermediates

The thermal or photochemical decomposition of azides can lead to the formation of highly reactive nitrene intermediates by the extrusion of dinitrogen. mdpi.comacs.orgresearchgate.net These nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, including C-H insertion and addition to double bonds. nih.gov

However, in some cases, the decomposition of azides can proceed through a synchronous reaction without forming a nitrene intermediate. For example, the thermal decay of azido(trimethylsilyl)acetylene is proposed to directly form a cyanocarbene. mdpi.com

Furthermore, azides can participate in radical reactions. The azidyl radical (N₃•) can be generated from azide precursors through processes like single-electron transfer or homolytic cleavage. researchgate.net For instance, the combination of trimethylsilyl azide and (diacetoxyiodo)benzene (B116549) can promote the azidation of C-H bonds via a radical mechanism. researchgate.net These radical pathways offer alternative routes for the functionalization of molecules using azides. nih.govuva.nl

Reactivity of the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group, a cornerstone in organic synthesis, primarily functions as a protecting group for various functionalities, including alcohols, amines, and carboxylic acids. gelest.comwikipedia.org Its reactivity is characterized by the nature of the silicon-carbon and silicon-heteroatom bonds, which dictates the conditions required for its cleavage and its influence on neighboring functional groups. gelest.com

The cleavage of the trimethylsilyl group, or desilylation, is a fundamental reaction in synthetic chemistry, allowing for the deprotection of a functional group. wikipedia.org The stability of silyl (B83357) ethers, such as those that could be conceptually formed from a hydroxyl precursor to this compound, is dependent on steric and electronic factors. openochem.orgwikipedia.org The TMS group is known for its sensitivity to acidic conditions and can be readily removed. openochem.org

Desilylation reactions can be triggered under various mild conditions, including the presence of weak acids, bases, or, most commonly, fluoride (B91410) ions. nih.gov The exceptional strength of the silicon-fluoride bond (bond energy ~142 kcal/mol) compared to the silicon-oxygen bond (~110 kcal/mol) is the primary driving force for fluoride-mediated desilylation. harvard.edu A variety of reagents and conditions can be employed for the removal of silyl groups, with the choice depending on the substrate and the presence of other sensitive functional groups. harvard.edugelest.com For instance, research on N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates, which are structurally related to this compound, has focused on fluoride-assisted cleavage to generate specific anions. udayton.edu

Below is a table summarizing common reagents used for the deprotection of silyl ethers, which illustrates the general conditions applicable to the cleavage of a trimethylsilyl group.

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Fluoride Sources | Tetrabutylammonium (B224687) fluoride (TBAF) | THF, Room Temperature | gelest.com |

| Hydrofluoric acid (HF) | Acetonitrile, 0 °C | gelest.com | |

| Tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F) | DMF, Room Temperature | gelest.com | |

| Acid Catalysts | Hydrochloric acid (HCl) | Aqueous or methanolic solution | gelest.com |

| Trifluoroacetic acid (TFA) | CH₂Cl₂, Room Temperature | harvard.edu | |

| Base Catalysts | Potassium carbonate (K₂CO₃) | Methanol, Room Temperature | gelest.com |

The silicon atom in the trimethylsilyl group exerts both steric and electronic influences on the reactivity of adjacent functional groups. The TMS group is characterized by its large molecular volume, which can introduce significant steric hindrance. wikipedia.org This steric bulk can affect the rate and outcome of reactions occurring at or near the silylated moiety.

Concerted and Stepwise Mechanisms in Bifunctional Systems

Chemical transformations can proceed through two primary mechanistic pathways: concerted or stepwise. youtube.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously, passing through a single transition state. youtube.comnih.gov In contrast, a stepwise mechanism involves multiple steps and the formation of one or more reactive intermediates. youtube.com Distinguishing between these pathways is crucial for understanding reaction outcomes and designing new synthetic methods. nih.gov

In bifunctional systems like this compound, which contains both an azide and a trimethylsilyl group, reactions can potentially follow either path. The specific mechanism is often highly dependent on the substrate's structure and the reaction conditions. For example, studies on the thermal decomposition of related 2-azidoethyl compounds have shown that 2-azidoethyl acetate (B1210297) decomposes via a concerted mechanism, whereas 2-azidoethanol (B47996) follows a stepwise path. researchgate.net

A pertinent example is the thermal or photochemical decay of (azidoethynyl)trimethylsilane. nih.govmdpi.com Quantum chemical calculations and trapping experiments have demonstrated that this molecule decomposes to form cyano(trimethylsilyl)carbene. This transformation proceeds through a synchronous, or concerted, reaction pathway that avoids the formation of a discrete nitrene intermediate. nih.govmdpi.com In some cases, the distinction between a concerted and a stepwise mechanism can become blurred. Theoretical studies on certain reactions have shown that the transition structures for a concerted pathway and a stepwise pathway can be very similar, appearing to merge into a single transition structure on the potential energy surface. nih.gov

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of a reaction provide quantitative insight into its rate, feasibility, and mechanism. Kinetics is the study of reaction rates, while thermodynamics describes the energy changes that occur during a reaction.

For transformations involving azides, these aspects are critical. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, for instance, has a high activation energy barrier, making the reaction slow at ambient temperatures. acs.org The reaction is, however, highly exothermic, which provides a strong thermodynamic driving force. acs.org

Kinetic studies on the decomposition of silyl-containing azides provide valuable data. The thermal decay of gaseous (azidoethynyl)trimethylsilane at 282 K was found to follow first-order kinetics. nih.govmdpi.com This allows for the determination of a specific rate constant and half-life for the transformation under those conditions.

| Parameter | Value |

|---|---|

| Rate Law | First-order |

| Rate Constant (k) | (9.36 ± 0.11) × 10⁻³ s⁻¹ |

| Half-life (t₁/₂) | 74 s |

Kinetic isotope effect (KIE) studies are another powerful tool for elucidating reaction mechanisms. researchgate.net For example, a primary deuterium (B1214612) KIE was observed for the azidonation of benzyl (B1604629) ethers using a combination of PhI(OAc)₂ and trimethylsilyl azide (TMSN₃), supporting a mechanism involving hydrogen atom abstraction in the rate-determining step. researchgate.net Such studies can help differentiate between proposed concerted and stepwise pathways. nih.gov Similarly, kinetic analysis of the photolytic addition of trimethylsilane (B1584522) to alkenes has been used to establish a free-radical chain mechanism for the reaction. rsc.org While specific kinetic and thermodynamic data for many reactions of this compound are not widely published, the principles and data from these closely related systems provide a strong framework for understanding its potential reactivity.

Synthesis of Polymeric and Material Science Precursors

Synthesis of Polymeric and Material Science Precursors: Monomers for Polymerization and Surface Modification

While not a monomer in the traditional sense for chain-growth polymerization due to the absence of a polymerizable moiety like a vinyl group msu.edu, this compound is a critical agent for the modification of surfaces to prepare them for subsequent molecular attachments. Its primary role is to functionalize substrates, creating a reactive layer that can be used to build complex molecular architectures.

The trimethylsilyl (TMS) group serves as a reactive handle for covalent attachment to surfaces rich in hydroxyl groups, such as silica, glass, and various metal oxides. The modification process typically involves the hydrolysis of the TMS group to a reactive silanol, which then condenses with the surface hydroxyls, forming a stable siloxane bond. This process effectively grafts the azidoethyl moiety onto the substrate, creating an azide-terminated surface.

The true utility of these azide-functionalized surfaces lies in their ability to undergo "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org This reaction is highly efficient and specific, allowing for the covalent immobilization of a wide array of alkyne-containing molecules, including biomolecules, fluorescent dyes, and polymers, onto the surface. nih.govresearchgate.net This modular approach is central to the creation of functional materials for applications in biosensors, chromatography, and specialized coatings. researchgate.nettcichemicals.com

Table 1: Surface Modification and Functionalization Protocol

| Step | Procedure | Purpose | Key Reagents |

|---|---|---|---|

| 1. Surface Activation | Cleaning and hydroxylation of the substrate. | To generate surface -OH groups for reaction. | Piranha solution or O₂ plasma |

| 2. Silanization | Reaction of the activated surface with this compound. | To covalently attach azidoethyl groups to the surface. | This compound |

| 3. "Click" Reaction | Copper(I)-catalyzed cycloaddition with an alkyne-functionalized molecule. | To immobilize the desired molecule onto the azide-terminated surface. | Alkyne-tagged molecule, CuSO₄, Sodium Ascorbate |

Synthesis of Polymeric and Material Science Precursors: Cross-linking Agents in Polymer Chemistry

The azide functional group provides a pathway for its use as a cross-linking precursor. wiley.com Cross-linking is a process that forms chemical bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. researchgate.net

Azide groups can be converted into highly reactive nitrene intermediates upon thermal or photochemical (UV irradiation) activation. mdpi.comresearchgate.net These nitrenes can readily insert into carbon-hydrogen (C-H) bonds on adjacent polymer chains, forming stable covalent cross-links. researchgate.net While this compound is not a conventional cross-linker, as it only possesses one reactive azide group, it can be used to introduce this cross-linkable functionality into a polymer system.

For instance, polymers functionalized with azide groups can be cross-linked through this nitrene-based chemistry. acs.org A polymer film could be cast onto a surface previously modified with this compound, and subsequent UV irradiation could cross-link the polymer to the surface via nitrene insertion. researchgate.net This method provides a powerful tool for creating robust, covalently attached polymer coatings and hydrogels.

Table 2: Azide-Based Cross-linking Methods

| Method | Activation | Intermediate | Reaction | Application |

|---|---|---|---|---|

| Thermal Cross-linking | Heating | Nitrene (R-N) | C-H insertion | Curing of polymer films and matrices. acs.org |

| Photochemical Cross-linking | UV Irradiation | Nitrene (R-N) | C-H insertion | Patterning, creating stable coatings on substrates. researchgate.net |

Conclusion

(2-Azidoethyl)trimethylsilane stands out as a versatile and valuable reagent in the arsenal (B13267) of modern synthetic chemistry. Its unique structure, combining the reactive azide (B81097) functionality with the influential trimethylsilyl (B98337) group, allows for its participation in a diverse array of chemical transformations. From its pivotal role in the construction of triazoles via click chemistry to its potential in the synthesis of other nitrogen heterocycles and its application in surface functionalization, this compound offers chemists a powerful tool for molecular design and construction. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of this compound and related organosilicon azides are poised for further expansion.

Computational and Spectroscopic Characterization of 2 Azidoethyl Trimethylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (2-Azidoethyl)trimethylsilane, DFT calculations provide valuable insights into its stability, reactivity, and orbital energies. These calculations are typically performed using a basis set such as 6-311+G(d,p) to ensure accurate results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For molecules containing azide (B81097) and silyl (B83357) groups, the HOMO is often localized on the azide group, making it the primary site for electrophilic attack. The LUMO, conversely, may be distributed across the Si-C and C-N bonds.

Calculated orbital energies for related organosilicon azides can provide an estimation for this compound. These values are crucial for understanding its behavior in reactions such as cycloadditions, where the azide group readily participates.

Table 1: Representative Frontier Molecular Orbital Energies for a Model Silyl Azide

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 to -10.5 |

| LUMO | 0.5 to 1.5 |

| HOMO-LUMO Gap | 10.0 to 12.0 |

Reaction Pathway Modeling and Energy Landscape Determination

Computational modeling can be used to map out the potential energy surface for reactions involving this compound. This allows for the determination of transition states and the calculation of activation energies, providing a deeper understanding of reaction mechanisms. For instance, the thermal or photochemical decomposition of azides, which proceeds through a nitrene intermediate, can be modeled to predict reaction outcomes and favorability. researchgate.net Similarly, the well-known "click" reaction, a 1,3-dipolar cycloaddition with alkynes, can be computationally investigated to understand the regioselectivity and kinetics. The energy landscape reveals the most probable pathways a reaction will follow, guiding synthetic efforts. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁵N)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the trimethylsilyl (B98337) protons and the two methylene (B1212753) groups of the ethyl bridge. The trimethylsilyl protons would appear as a sharp singlet at approximately 0 ppm. oregonstate.educhemicalbook.comsigmaaldrich.comlibretexts.org The methylene protons adjacent to the silicon atom would likely appear as a triplet around 0.5-1.0 ppm, while the methylene protons adjacent to the azide group would be shifted further downfield to around 3.0-3.5 ppm due to the electronegativity of the azide group. researchcommons.org

¹³C NMR: The carbon NMR spectrum would show three distinct signals. The methyl carbons of the trimethylsilyl group would resonate at a characteristic upfield position (around 0 to -5 ppm). umich.eduoregonstate.eduresearchgate.net The ethyl bridge carbons would appear at approximately 10-20 ppm for the carbon bonded to silicon and 50-60 ppm for the carbon bonded to the azide group.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment. For a trimethylsilyl group attached to an alkyl chain, the ²⁹Si chemical shift is expected in the range of 0 to +10 ppm relative to tetramethylsilane (B1202638) (TMS). umich.eduunige.chhuji.ac.ilresearchgate.netpascal-man.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing the azide moiety. The azide group gives rise to three distinct nitrogen signals. The central nitrogen (Nβ) typically has a chemical shift around -130 to -160 ppm, while the terminal nitrogen (Nγ) is found around -170 to -200 ppm, and the nitrogen attached to the carbon chain (Nα) appears at approximately -280 to -320 ppm, relative to nitromethane. northwestern.educornell.eduznaturforsch.com

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | (CH₃)₃Si- | ~0.0 |

| ¹H | -Si-CH₂- | ~0.5 - 1.0 |

| ¹H | -CH₂-N₃ | ~3.0 - 3.5 |

| ¹³C | (CH₃)₃Si- | ~0 to -5 |

| ¹³C | -Si-CH₂- | ~10 - 20 |

| ¹³C | -CH₂-N₃ | ~50 - 60 |

| ²⁹Si | (CH₃)₃Si- | ~0 to +10 |

| ¹⁵N | Nα | ~ -280 to -320 |

| ¹⁵N | Nβ | ~ -130 to -160 |

| ¹⁵N | Nγ | ~ -170 to -200 |

Infrared (IR) and Raman Spectroscopy for Azide Vibrational Modes

Vibrational spectroscopy is highly sensitive to the presence of the azide functional group.

Infrared (IR) Spectroscopy: The most characteristic vibrational mode of the azide group is its asymmetric stretching vibration (νas(N₃)), which gives rise to a very strong and sharp absorption band in the region of 2100-2120 cm⁻¹. researchgate.netresearchgate.netrsc.orgnih.govugent.bemdpi.comresearchgate.net A weaker symmetric stretching vibration (νs(N₃)) can be observed around 1250-1350 cm⁻¹. researchgate.net The presence of the trimethylsilyl group would also be indicated by characteristic bands, such as the Si-C stretching and CH₃ rocking modes.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The symmetric stretching mode of the azide group, which is often weak in the IR spectrum, can be more intense in the Raman spectrum. The selection rules governing Raman and IR spectroscopy can sometimes allow for the observation of vibrational modes that are inactive in the other.

Table 3: Characteristic Vibrational Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|

| Asymmetric Stretch (νas) | 2100 - 2120 | Very Strong | Medium |

| Symmetric Stretch (νs) | 1250 - 1350 | Weak to Medium | Strong |

| Bending (δ) | ~600 - 700 | Medium | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺). However, this peak may be weak due to facile fragmentation. A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group, leading to a strong [M-15]⁺ ion. nih.govlibretexts.orgresearchgate.netnih.govresearchgate.net Another characteristic fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Fragmentation of the ethyl azide chain could lead to the loss of N₂ (28 Da) or the entire azido (B1232118) group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₅H₁₃N₃Si), the calculated exact mass would be used to confirm its formula. rsc.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 143 | [M]⁺ |

| 128 | [M - CH₃]⁺ |

| 115 | [M - N₂]⁺ |

| 100 | [M - N₃]⁺ or [M - CH₃ - N₂]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structure, including specific unit cell parameters, space group, and precise bond lengths and angles determined by X-ray crystallography, cannot be provided at this time. The absence of such data in the public domain prevents the generation of a crystallographic data table and an in-depth discussion of the compound's crystal packing and intermolecular interactions.

Emerging Research Directions and Future Innovations in 2 Azidoethyl Trimethylsilane Chemistry

Development of Novel Catalytic Systems for Transformations

The transformation of the azide (B81097) group in (2-Azidoethyl)trimethylsilane is central to its utility. While traditional methods exist, current research is focused on developing novel catalytic systems to enhance efficiency, selectivity, and substrate scope under milder conditions.

One promising area is the expansion of transition metal catalysis. mdpi.com While copper and palladium have been conventionally used for azide reactions like the Huisgen cycloaddition, researchers are exploring other metals. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) presents a biocompatible alternative that can function at room temperature in aqueous environments. chimia.ch Iron and zinc-based catalysts are also being investigated for azidation reactions, offering cheaper and less toxic options. mdpi.com

Another innovative approach involves silylium (B1239981) ion catalysis. This method utilizes the unique electronic properties of silicon to activate substrates, enabling reactions to proceed without the need for pre-activation of the starting materials. nih.govacs.org Such a system could offer a new pathway for direct and selective functionalization of N-heterocycles using this compound under mild conditions. nih.govacs.org The development of these catalytic systems is crucial for unlocking new transformations and making existing ones more practical and sustainable.

| Catalyst System | Potential Transformation with this compound | Key Advantages |

| Ruthenium(II) Complexes | 1,5-disubstituted triazole synthesis | Biocompatible, functions in water at room temperature chimia.ch |

| Iron(III) Salts (e.g., FeCl₃) | Catalytic azidation reactions | Inexpensive, low toxicity mdpi.com |

| Silylium Ion Catalysts | Direct functionalization of azines | Mild conditions, avoids substrate pre-activation nih.govacs.org |

| Zinc(II) Triflate (Zn(OTf)₂) | Azidation of β-ketoesters and silyl (B83357) enol ethers | Cheap, non-toxic reagent system mdpi.com |

Integration into Automated Synthesis and High-Throughput Platforms

The increasing demand for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has spurred the integration of versatile reagents into automated platforms. This compound is well-suited for this transition due to its stability and defined reactivity.

Automated synthesis platforms that utilize pre-packaged reagent cartridges are becoming more common. These systems can perform entire multi-step syntheses, including reaction, isolation, and purification, with minimal human intervention. synplechem.com Recent developments have led to automated processes for the safe production of organic azides and their subsequent use in click reactions. synplechem.comnih.govresearchgate.net Incorporating this compound into such a system would allow for its safe and reproducible use in the high-throughput generation of compound libraries.

Furthermore, high-throughput screening (HTS) technologies, such as those based on desorption electrospray ionization (DESI), enable the rapid screening of thousands of reactions on a picomole scale. nih.govnih.gov This technology can accelerate reactions in microdroplets, allowing for on-the-fly chemical transformations. nih.gov By spotting this compound with various reaction partners on an array, researchers could rapidly identify optimal reaction conditions and discover new reactivity patterns, significantly accelerating the research and development cycle. The use of polymer-supported silyl azides further facilitates these processes by simplifying purification and handling, a key aspect of solid-phase synthesis which is amenable to automation. nih.govresearchgate.net

Exploration of Bioorthogonal Chemistry Applications Beyond Traditional Click Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. aip.orgnih.gov The azide group of this compound is a key functional group for these reactions, most notably the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). nih.govnih.govnih.gov However, the limitations of these methods, such as the cytotoxicity of copper catalysts, have prompted the exploration of new bioorthogonal transformations. chimia.chaip.org

Future research is aimed at expanding the toolkit of azide-based bioorthogonal reactions. One emerging area is the use of light as a "traceless" reagent to initiate reactions with temporal and spatial control. chimia.ch Photo-click reactions, for example between an azide and a spirohexene-containing amino acid, can be triggered by UV light, allowing for precise modulation of biomolecules. chimia.ch Similarly, visible-light-induced cycloadditions offer a pathway that avoids the potential phototoxicity associated with higher-energy UV light. chimia.ch These next-generation bioorthogonal reactions will allow for more complex biological questions to be addressed, enabling the precise tracking and manipulation of biomolecules in living organisms. nih.govdntb.gov.ua

| Bioorthogonal Reaction | Trigger | Potential Application with Azide Handle |

| Staudinger Ligation | Triarylphosphine | In vivo labeling of biomolecules aip.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Copper-free labeling in living systems aip.orgresearchgate.net |

| Light-Induced Cycloadditions | UV or Visible Light | Spatiotemporal control of biomolecule activation chimia.ch |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Rapid, catalyst-free conjugation researchgate.net |

Design of Next-Generation Silicon-Azide Reagents with Tunable Reactivity

The reactivity of this compound is largely dictated by the azide moiety, but the silicon group offers a unique handle for fine-tuning its properties. The design of next-generation silicon-azide reagents with precisely controlled reactivity is a key area of future innovation.

Researchers are exploring how stereoelectronic effects can be used to modulate reaction rates. For example, in azide-alkyne cycloadditions, the strategic placement of electron-withdrawing groups on the alkyne can stabilize the transition state and dramatically accelerate the reaction. nih.gov A similar principle can be applied to the silicon-azide reagent. By modifying the substituents on the silicon atom—for instance, replacing methyl groups with more electron-withdrawing or sterically bulky groups—it is possible to alter the electronic properties and steric accessibility of the azide. This could lead to reagents that are highly reactive for specific applications or, conversely, more stable and selective. This approach allows for the creation of a modular toolkit of silicon-azide reagents, where the reactivity can be rationally designed and tuned to match the specific demands of a chemical transformation. nih.gov The synthesis of various silyl-functionalized alkyl azides is the first step in creating this diverse set of reagents. oup.com

Applications in Advanced Materials Science and Nanotechnology

The ability to functionalize surfaces and create novel hybrid materials is a cornerstone of modern materials science and nanotechnology. onlinescientificresearch.com this compound, with its dual functionality, is an ideal building block for these applications. The silane (B1218182) group can anchor the molecule to oxide surfaces like silicon, titania, or indium tin oxide, while the azide group remains available for subsequent modification. researcher.lifeacs.org

This strategy is currently being used to create advanced materials with tailored properties. For example, silicon surfaces functionalized with this compound can be patterned with biomolecules like glycans via click chemistry, creating platforms for biosensors. acs.org In the realm of nanomaterials, this compound can be used to modify the surface of nanoparticles, creating organic-inorganic hybrids with improved structural and functional properties. nih.gov Azido-functionalized polyhedral oligomeric silsesquioxanes (POSS) have been synthesized to serve as nano-precursors for such hybrid materials. semanticscholar.org

Furthermore, the azide group can serve as a point of attachment for polymers, allowing for the creation of polymer brushes on surfaces. This technique is used to modify the properties of materials like cotton or organic resins, altering characteristics such as hydrophobicity. rsc.org The versatility of this approach opens the door to creating a wide range of advanced materials, from specialized coatings and next-generation electronics to novel therapeutic and diagnostic agents. onlinescientificresearch.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-azidoethyl)trimethylsilane, and what experimental precautions are critical for reproducibility?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorotrimethylsilane can react with sodium azide (NaN₃) in anhydrous solvents like diethylene glycol dimethyl ether under nitrogen to avoid moisture contamination . Excess NaN₃ ensures complete conversion, and purification involves fractional distillation under inert conditions .

- Key Precautions : Use freshly opened NaN₃ to avoid decomposition, rigorously exclude moisture, and monitor reaction progress via IR spectroscopy (azide N=N stretch at ~2100 cm⁻¹) .

Q. How is this compound characterized structurally and functionally in academic research?

- Analytical Techniques :

- NMR : ¹H NMR (δ ~0.1 ppm for Si(CH₃)₃; δ ~2.8 ppm for CH₂N₃) and ¹³C NMR (δ ~1.5 ppm for Si(CH₃)₃; δ ~50 ppm for CH₂N₃) confirm the silane backbone and azide moiety .

- Mass Spectrometry : Molecular ion peaks at m/z 152.62 (C₆H₁₃N₃Si) and fragment patterns for Si(CH₃)₃⁺ (m/z 73) .

- IR : Azide stretch (~2100 cm⁻¹) and Si-C stretches (~1250 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Thermal Stability : Decomposes exothermically above 120°C, releasing nitrogen gas. Store at –20°C in amber vials with desiccants .

- Solvent Compatibility : Stable in anhydrous THF, DMF, and ethers but reacts violently with protic solvents (e.g., H₂O, alcohols) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

- Case Study : Discrepancies in silane thermolysis mechanisms (e.g., chain vs. non-chain pathways) were resolved using density functional theory (DFT) to calculate activation energies and transition states. For example, Baldwin (1976) used computational integration of rate equations to validate a non-chain mechanism at high temperatures (>955 K) .

- Methodology : Apply Gaussian or ORCA software for DFT calculations, referencing bond dissociation energies (BDEs) of Si–C (~318 kJ/mol) and N=N (~418 kJ/mol) .

Q. What strategies are effective for analyzing conflicting kinetic data in azide-mediated cycloadditions using this compound?

- Triangulation Approach : Combine experimental kinetics (e.g., UV-Vis monitoring of azide consumption), isotopic labeling (¹⁵N), and computational modeling to identify rate-determining steps .

- Example : Conflicting A-factors in Huisgen cycloadditions were reconciled by isolating solvent effects through controlled dielectric constant studies .

Q. How does the electronic environment of this compound influence its reactivity in bioorthogonal chemistry?

- Mechanistic Insight : The electron-donating Si(CH₃)₃ group stabilizes the azide moiety, reducing its electrophilicity. This slows Staudinger reactions but enhances strain-promoted azide-alkyne cycloadditions (SPAAC) .

- Experimental Design : Compare reaction rates with/without silane substituents using kinetic profiling (e.g., stopped-flow spectroscopy) .

Critical Analysis Guidelines

- Data Contradictions : Cross-validate experimental results (e.g., conflicting A-factors) using computational models and replicate studies under standardized conditions .

- Literature Synthesis : Prioritize peer-reviewed journals (e.g., J. Phys. Chem., Eur. J. Org. Chem.) over commercial catalogs for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.